molecular formula C8H5Br2FO2 B1410877 2,6-Dibromo-4-fluorophenylacetic acid CAS No. 1806351-00-7

2,6-Dibromo-4-fluorophenylacetic acid

Cat. No.: B1410877
CAS No.: 1806351-00-7
M. Wt: 311.93 g/mol
InChI Key: QCNABRBOWKSEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-fluorophenylacetic acid is a chemical compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 . It is used in scientific research due to its unique properties, making it valuable for studying organic reactions and developing new pharmaceuticals.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and an acetic acid group . The exact spatial configuration can be determined through techniques like X-ray crystallography, but such data is not available in the searched resources.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 365.7±37.0 °C and a predicted density of 2.032±0.06 g/cm3 . Its pKa is predicted to be 3.77±0.10 .

Scientific Research Applications

Fluorescence Studies in Proteins

Fluorescent amino acids, such as 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, have been encoded in yeast to study protein structure and dynamics. This method, potentially applicable to different fluorophores like 2,6-Dibromo-4-fluorophenylacetic acid, facilitates in-depth biochemical and cellular studies of protein function (Summerer et al., 2006).

Design and Synthesis of Fluorescent Amino Acids

Fluorescent amino acids are instrumental in constructing fluorescent macromolecules, including peptides and proteins, without altering their native properties. These advances, including the use of compounds like this compound, have broadened applications in biological studies through optical imaging (Cheng et al., 2020).

Chromatographic Analysis and Selectivity Studies

In pharmaceutical applications, understanding the chromatographic behavior of compounds like this compound is vital. Studies have focused on the chromatographic selectivity of fluorophenylacetic acid isomers, crucial for assessing the purity of pharmaceutical products (Chasse et al., 2007).

Environmental and Biological Monitoring

The metabolism of related compounds, such as p-fluorophenylacetic acid, by certain Pseudomonas species, offers insights into environmental biodegradation processes. This research can be extrapolated to similar compounds like this compound, enhancing our understanding of environmental impact and biotransformation pathways (Harper & Blakley, 1971).

Synthesis of Fluorinated Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

Electrochemical carboxylation methods, utilizing derivatives of fluorophenylacetic acids, have been applied to synthesize α-fluorinated NSAIDs. This approach potentially includes this compound, showcasing its role in developing novel pharmaceuticals (Yamauchi et al., 2008).

Drug Development for Alzheimer's Disease

Compounds like this compound may be pivotal in synthesizing potent inhibitors for conditions like Alzheimer's Disease. An efficient synthesis method involving similar fluorophenylacetic acids demonstrates the compound's potential in creating impactful therapeutic agents (Zhou et al., 2009).

Biotransformation Studies with Marine Fungi

Marine fungi's ability to biotransform phenylacetonitriles into phenylacetic acids, including fluorinated versions, highlights the ecological and biotechnological significance of compounds like this compound (Oliveira et al., 2013).

Properties

IUPAC Name

2-(2,6-dibromo-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNABRBOWKSEEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)CC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270958
Record name Benzeneacetic acid, 2,6-dibromo-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806351-00-7
Record name Benzeneacetic acid, 2,6-dibromo-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806351-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2,6-dibromo-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-fluorophenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-4-fluorophenylacetic acid
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-4-fluorophenylacetic acid
Reactant of Route 4
Reactant of Route 4
2,6-Dibromo-4-fluorophenylacetic acid
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-4-fluorophenylacetic acid
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-4-fluorophenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.